amine dihydrochloride](/img/structure/B13453770.png)
[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl](methyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group, a chlorine atom, and a methylamine group attached to the imidazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors.
Substitution Reactions: The butyl and chlorine groups are introduced through substitution reactions.
Methylamine Addition: The methylamine group is added through nucleophilic substitution reactions, where methylamine reacts with the imidazole derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds.
Aplicaciones Científicas De Investigación
(2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation .
Comparación Con Compuestos Similares
(2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride can be compared with other imidazole derivatives:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Metronidazole: An antibiotic and antiprotozoal medication.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease.
Uniqueness
The uniqueness of (2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H18Cl3N3 |
|---|---|
Peso molecular |
274.6 g/mol |
Nombre IUPAC |
1-(2-butyl-4-chloro-1H-imidazol-5-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H16ClN3.2ClH/c1-3-4-5-8-12-7(6-11-2)9(10)13-8;;/h11H,3-6H2,1-2H3,(H,12,13);2*1H |
Clave InChI |
BRPWLZKUFPXMNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=C(N1)CNC)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid](/img/structure/B13453717.png)

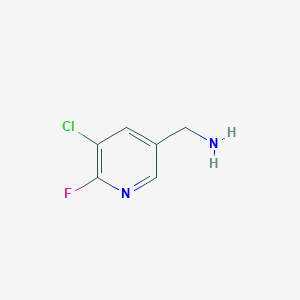

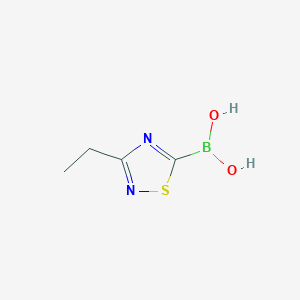
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
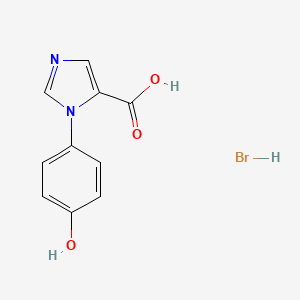
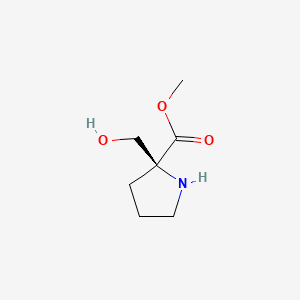
amine dihydrochloride](/img/structure/B13453767.png)
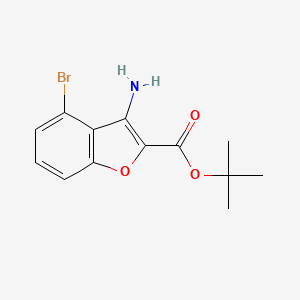
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
